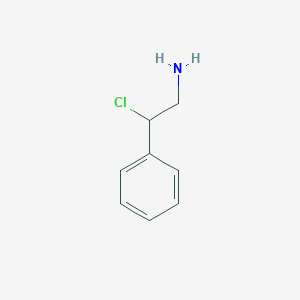
Silver acetate
Übersicht
Beschreibung
Reaction of silver carbonate with acetic acid at 45-60°C has been reported to afford silver acetate. It participates in the conversion of carboxylic acid chlorides to amides, via aminolysis.
This compound is a white crystalline plates. Light sensitive. Density 3.26 g / cm3.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Impact on Microbiota
- Impact on Intestinal Microbiota : Silver nanoparticles (AgNP) and silver acetate can induce changes in intestinal microbial populations, affecting gut-associated immune responses. Studies on rats showed size- and dose-dependent alterations in intestinal gene expression and a shift in gut microbiota towards more Gram-negative bacteria, affecting the overall homeostasis of the intestinal tract (Williams et al., 2015).
Tissue Distribution and Toxicity
- Tissue Distribution and Acute Toxicity : Research indicates differential tissue distribution and toxicity patterns between silver nanoparticles and this compound. Intravenous administration in mice showed that smaller nanoparticles resulted in enhanced silver tissue distribution and specific organ toxicity, distinct from this compound's effects (Recordati et al., 2015).
- Toxic Effects on Bacteria and Human Cells : this compound exhibits toxic effects in a similar concentration range for both bacteria and human cells. Comparative studies have shown the effective toxic concentration of silver towards bacteria and human cells is almost the same (Greulich et al., 2012).
Effects on Reproductive and Developmental Health
- Toxicogenomic Study on Developing Thymus : A study on the effect of maternal exposure to this compound during gestation and lactation found that it did not adversely affect thymic development in offspring (Gao et al., 2014).
Antimicrobial Coatings
- Promoting Early Vascularization of Vascular Grafts : this compound coating on prosthetic vascular grafts has been shown to improve early vascularization without inducing severe inflammatory side effects. This contributes to better incorporation of the implants into the host tissue, potentially reducing the risk of infection (Jeanmonod et al., 2013).
Comparative Studies with Other Silver Forms
- Comparison with Silver Nanoparticles : Studies comparing acute administration of different sizes and coatings of silver nanoparticles with this compound indicate no significant differences in toxicity, elimination kinetics, or tissue distribution (Bergin et al., 2016).
Biocompatibility Studies
- Biocompatibility and Vascularization : An in vivo study analyzed the biocompatibility and vascularization of this compound-coated and uncoated vascular grafts, showing improved vascularization and no significant inflammatory response to the implants (Jeanmonod et al., 2013).
Biosynthesis and Antimicrobial Activity
- Green Synthesis and Antimicrobial Activity : Biosynthesized silver nanoparticles using this compound have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, indicating potential applications in antimicrobial therapies (Pethakamsetty et al., 2017).
Wirkmechanismus
Target of Action
Silver acetate, a coordination compound with the empirical formula CH3CO2Ag , primarily targets bacterial, fungal, and protozoal cell membranes . The silver ion in this compound forms coordination bonds with the oxygen atoms of the acetate ions, contributing to the stability of the compound .
Mode of Action
The mode of action of this compound is largely dependent on the silver ion (Ag+). The silver ion mediates antibacterial effects by disrupting the bacterial, fungal, and protozoal cell membranes . It binds to disulphide in membrane proteins, allowing penetration through the membranes and intracellular absorption via pinocytosis .
Biochemical Pathways
The silver ion in this compound interferes with DNA replication and inhibits electron transport, causing conformational changes on the cell membrane . This disruption of key enzyme systems in the cell membranes of pathogens leads to the antibacterial action of silver .
Pharmacokinetics
It is known that this compound is a photosensitive, white, crystalline solid . Its solubility in water is 1.02 g/100 mL at 20 °C , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the disruption of normal cell function, leading to cell death. The silver ion’s interaction with cell membranes and key enzyme systems can lead to a range of toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light and oxygen can affect the reduction of silver ions and the formation of silver nanoparticles . Furthermore, the presence of other ions in the environment can affect the solubility of this compound .
Safety and Hazards
Inhalation of silver acetate dust can irritate the nose and throat. Contact with eyes or skin causes irritation. If ingested or inhaled for a long period, silver compounds can cause permanent discoloration of the skin (argyria) . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
The use of silver, including silver acetate, in nanotechnology and medicine is a rapidly growing field. Silver nanoparticles have been used in various applications due to their unique properties . Future research directions include improving the synthesis methods, increasing the efficiency of silver nanoparticles in medical treatments, and understanding the potential environmental impacts .
Biochemische Analyse
Biochemical Properties
Silver acetate plays a significant role in biochemical reactions, particularly in the synthesis of sulfenamides from disulfides and secondary amines . It interacts with enzymes and proteins by forming coordination bonds with the oxygen atoms of acetate ions, contributing to the stability of the compound . This compound is also involved in hydrogenation reactions where it absorbs hydrogen to produce metallic silver . These interactions highlight its utility in facilitating specific biochemical transformations.
Cellular Effects
This compound exhibits toxic effects on various cell types, including human mesenchymal stem cells and peripheral blood mononuclear cells . It influences cell function by disrupting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. The toxic effects of this compound are observed in a similar concentration range for both bacterial and human cells, indicating its broad-spectrum cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through coordination bonds with biomolecules. The silver ion forms coordination bonds with the oxygen atoms of acetate ions, contributing to the stability and reactivity of the compound . This compound can also act as a reagent for direct ortho-arylation of benzylamines and N-methylbenzylamines, a reaction that is palladium-catalyzed and requires a slight excess of this compound . These molecular interactions underline its role in enzyme inhibition and activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The solubility product constant (Ksp) of this compound varies with temperature, affecting its dissolution and precipitation in aqueous solutions . Long-term exposure to this compound can lead to the formation of precipitates, which may influence cellular function and experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound in mice have been shown to produce hyper-excitability, ataxia, central nervous system depression, labored breathing, and even death . These observations indicate that this compound has a narrow therapeutic window and can exhibit toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include the production of acetyl-coenzyme A (acetyl-CoA) from acetate. Acetyl-CoA plays a central role in energy production, lipid synthesis, and protein acetylation . The enzyme acetyl-CoA synthetase (ACSS2) activates acetate, facilitating its incorporation into metabolic processes . These pathways highlight the importance of this compound in cellular metabolism and energy production.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The silver ion forms coordination bonds with acetate ions, facilitating its transport across cell membranes . Once inside the cell, this compound can localize to specific compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its coordination bonds and interactions with biomolecules. This compound can localize to specific organelles, such as the mitochondria, where it participates in metabolic processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments, affecting its biochemical activity and function.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of silver acetate can be achieved through the reaction between silver nitrate and acetic acid.", "Starting Materials": [ "Silver nitrate", "Acetic acid", "Distilled water" ], "Reaction": [ "Dissolve 4.8 g of silver nitrate in 20 mL of distilled water in a beaker.", "Add 6 mL of acetic acid to the beaker and stir the solution until the silver nitrate is completely dissolved.", "Filter the solution to remove any impurities.", "Evaporate the solution to dryness using a rotary evaporator or a hot plate.", "Collect the white solid that forms, which is silver acetate." ] } | |
CAS-Nummer |
563-63-3 |
Molekularformel |
C2H4AgO2 |
Molekulargewicht |
167.92 g/mol |
IUPAC-Name |
acetic acid;silver |
InChI |
InChI=1S/C2H4O2.Ag/c1-2(3)4;/h1H3,(H,3,4); |
InChI-Schlüssel |
QSDSNNSKORVORL-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[Ag+] |
Kanonische SMILES |
CC(=O)O.[Ag] |
Dichte |
3.26 at 68 °F (USCG, 1999) |
| 563-63-3 | |
Physikalische Beschreibung |
Silver acetate is a white crystalline plates. Light sensitive. Density 3.26 g / cm3. OtherSolid |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
silver acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does silver acetate act as a smoking deterrent?
A1: this compound, when used orally in forms like gum or lozenges, interacts with components in cigarette smoke, creating an unpleasant metallic taste. This taste aversion serves as a deterrent by pairing smoking with an undesirable sensory experience. [, , , ]
Q2: Does this compound interact directly with nicotine?
A3: Research suggests that this compound primarily interacts with non-nicotine components of cigarette smoke. This finding indicates compatibility with nicotine replacement therapies. []
Q3: What is the antimicrobial mechanism of this compound?
A4: While the exact mechanism is not fully elucidated, silver ions released from this compound are thought to interact with bacterial enzymes and proteins, disrupting essential cellular processes and leading to cell death. [, , ]
Q4: How effective is this compound against resistant respiratory pathogens?
A5: Studies show promising activity of this compound N-heterocyclic carbene (NHC) complexes against resistant respiratory pathogens, including those found in cystic fibrosis patients. [, ]
Q5: Has this compound been investigated for its effect on wound biofilms?
A6: In vitro models of wound biofilms show that this compound exhibits antimicrobial activity but was less effective than povidone-iodine and polyhexamethylene biguanide. Notably, its efficacy against bacteria in biofilms differed from planktonic susceptibility. []
Q6: What is the molecular formula and weight of this compound?
A7: The molecular formula is CH3COOAg, and its molecular weight is 166.91 g/mol. [, ]
Q7: Can you describe the crystal structure of this compound?
A8: this compound crystallizes in a structure with Ag2(carboxylate)2 dimer units connected by interdimer Ag−O bonds, forming infinite chains that stack in parallel. A Ag−Ag bond, possibly significant for silver nanoparticle formation, is present within the dimer. []
Q8: How does this compound contribute to the formation of conductive silver nanowires?
A9: Research shows that this compound can be used as a precursor for silver nanowire synthesis. When combined with specific polymers and subjected to controlled evaporation, this compound undergoes self-controlled crystallization, forming nanowire structures. Subsequent heating leads to the formation of conductive silver nanowires. [, , ]
Q9: How does the presence of this compound impact the thermal degradation of poly(methyl methacrylate) (PMMA)?
A10: Studies using thermal volatilization analysis (TVA) demonstrate that this compound significantly destabilizes PMMA, causing it to degrade at lower temperatures. This effect is attributed to the diffusion of radicals, generated during this compound decomposition, into the polymer matrix, initiating chain scission. []
Q10: What happens when this compound is used in conjunction with aluminum for low-temperature bonding?
A11: Research shows that this compound can reduce silver oxide at temperatures as low as 190 °C, much lower than the 400 °C required for silver oxide alone. This silver powder can then be sintered, creating a bond between silver and aluminum through an aluminum oxide layer. []
Q11: How does this compound contribute to enhancing the stability of electrically conductive adhesives (ECAs)?
A12: Studies show that adding this compound to ECAs improves their long-term conductivity and contact resistance stability, especially under humid conditions. This enhanced stability is attributed to an in-situ replacement reaction where this compound plates onto tin surfaces, forming a protective layer that mitigates galvanic corrosion. []
Q12: How stable is this compound in aqueous solutions?
A13: The stability of this compound in aqueous solutions is dependent on factors like pH, the presence of other ions, and temperature. []
Q13: What strategies can be used to improve the stability and solubility of this compound formulations?
A14: Specific formulation strategies, including complexation with ligands like N-heterocyclic carbenes (NHCs) and the use of appropriate solvents and excipients, can improve the stability and solubility of this compound in various applications. [, ]
Q14: What is known about the pharmacokinetics of this compound after oral administration?
A16: Studies in smokers using this compound chewing gum for several weeks showed increased serum silver levels. These levels returned to normal upon cessation of gum use. []
Q15: How is this compound distributed in the body after systemic exposure?
A17: Following intravenous administration in mice, this compound exhibited a distinct distribution pattern compared to silver nanoparticles. While nanoparticles primarily accumulated in the spleen and liver, this compound showed higher concentrations in the kidneys. []
Q16: Are there any specific toxicological concerns regarding oral exposure to this compound?
A18: Subchronic oral exposure to this compound in rats revealed dose-dependent changes in intestinal microbiota composition and mucosal gene expression. These findings suggest potential disruptions to gut homeostasis. []
Q17: Does the size of silver nanoparticles influence their toxicity compared to this compound?
A19: Research indicates that smaller-sized silver nanoparticles (10 nm) exhibit enhanced tissue distribution and greater hepatobiliary toxicity compared to larger nanoparticles (40 and 100 nm). This size-dependent toxicity was not observed with this compound, highlighting differences in their biological behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





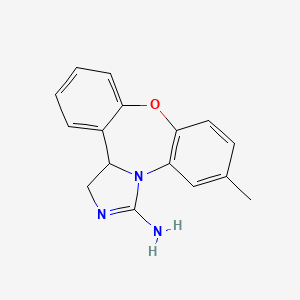
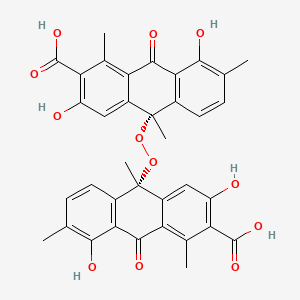
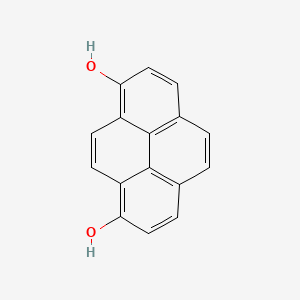
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)
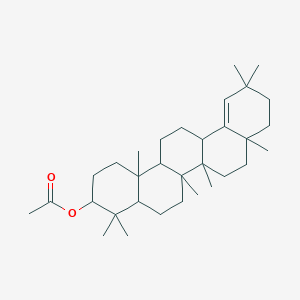

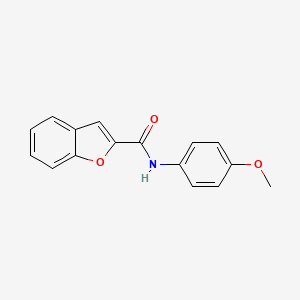
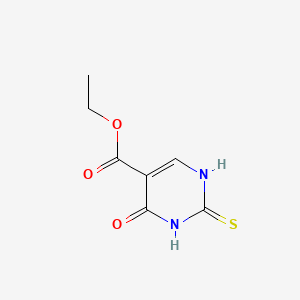
![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)

